molecular formula C15H16O5 B2846507 Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate CAS No. 1146206-22-5

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Cat. No. B2846507
CAS RN: 1146206-22-5
M. Wt: 276.288
InChI Key: QIRCBDQRVKBZED-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C17H22O4 . It is a derivative of tetrahydronaphthalene, a bicyclic compound also known as tetralin which is used as a solvent .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydronaphthalene ring, which is a type of polycyclic aromatic hydrocarbon, substituted with ethyl, methoxy, and oxoacetate groups . This gives the molecule a complex three-dimensional structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.35 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the search results .

Mechanism of Action

The mechanism of action of EMTN is not fully understood. However, it is believed that EMTN exerts its anticancer effects by inhibiting the activity of enzymes that are involved in cell proliferation and survival. EMTN has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. EMTN has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
EMTN has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. EMTN has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. EMTN has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

EMTN has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. EMTN has been extensively studied for its potential therapeutic applications, and there is a wealth of literature available on its properties and effects. However, EMTN also has some limitations for lab experiments. It is a complex compound that requires technical expertise and precision to synthesize. EMTN is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of EMTN. One potential direction is the development of EMTN-based therapies for the treatment of cancer. EMTN has been shown to exhibit anticancer properties, and further research is needed to determine its potential as a cancer treatment. Another potential direction is the study of EMTN's effects on other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of EMTN for therapeutic use.
Conclusion:
In conclusion, EMTN is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of EMTN is a complex process that requires technical expertise and precision. EMTN has been extensively studied for its potential anticancer, antitumor, and anti-inflammatory properties. EMTN has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EMTN, including the development of EMTN-based therapies for the treatment of cancer and the study of its effects on other diseases.

Synthesis Methods

The synthesis of EMTN involves the reaction of 2-naphthoic acid with ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps and yields EMTN as the final product. The synthesis of EMTN is a complex process that requires technical expertise and precision.

Scientific Research Applications

EMTN has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. EMTN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. EMTN has been studied for its potential use in the treatment of breast cancer, colon cancer, lung cancer, and leukemia.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-20-15(18)14(17)12-6-4-9-8-10(19-2)5-7-11(9)13(12)16/h5,7-8,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRCBDQRVKBZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCC2=C(C1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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